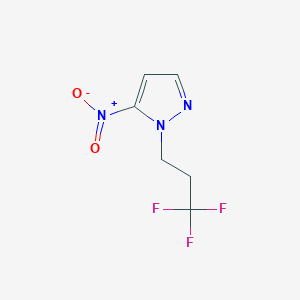

5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole

Description

5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole is a heterocyclic organic compound featuring a pyrazole core substituted at the 1-position with a 3,3,3-trifluoropropyl group and at the 5-position with a nitro (-NO₂) group. The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms, contributing to its electron-deficient character. The nitro group further intensifies the electron-deficient nature of the ring, which may influence reactivity in synthetic or catalytic applications.

Properties

Molecular Formula |

C6H6F3N3O2 |

|---|---|

Molecular Weight |

209.13 g/mol |

IUPAC Name |

5-nitro-1-(3,3,3-trifluoropropyl)pyrazole |

InChI |

InChI=1S/C6H6F3N3O2/c7-6(8,9)2-4-11-5(12(13)14)1-3-10-11/h1,3H,2,4H2 |

InChI Key |

MYNZEVZJCDSYOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1)CCC(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazines with 1,3-diols, followed by nitration to introduce the nitro group . The reaction conditions often require the use of catalysts such as ruthenium or copper to facilitate the cyclization and nitration processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

Chemistry: 5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties .

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The trifluoropropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins . The exact molecular pathways and targets are subject to ongoing research, with studies focusing on its potential effects on enzymes and receptors .

Comparison with Similar Compounds

Trifluoropropyl-Containing Compounds

Key Findings :

Nitro-Substituted Heterocycles

- Increase electrophilicity, facilitating nucleophilic substitution or coordination chemistry.

- Reduce biodegradability due to electron-withdrawing effects, as observed in nitroaromatic pollutants .

Functional Group Synergy

The combination of nitro and trifluoropropyl groups in this compound likely creates synergistic effects:

- Lipophilicity: The trifluoropropyl group increases logP (octanol-water partition coefficient), favoring membrane permeability in bioactive compounds.

- Stability : Fluorine’s inductive effect stabilizes the pyrazole ring against thermal or oxidative degradation, similar to fluorinated siloxanes .

- Reactivity : The nitro group may direct electrophilic attacks to specific ring positions, a trait exploited in pharmaceutical intermediates.

Biological Activity

5-Nitro-1-(3,3,3-trifluoropropyl)pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their pharmacological potential, including anti-inflammatory, analgesic, and anticancer properties. This article aims to summarize the biological activity of this compound, supported by research findings and case studies.

Structure and Properties

The molecular structure of this compound features a nitro group and a trifluoropropyl substituent, which contribute to its unique chemical properties. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. A study focusing on various pyrazole derivatives demonstrated that compounds with similar structural features to this compound showed promising results against different cancer cell lines. For instance:

- In vitro studies revealed that certain pyrazoles inhibited cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 50 µM .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Pyrazoles are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation:

- Case Study : A derivative of pyrazole was shown to inhibit COX-2 with an IC50 value of approximately 0.5 µM, indicating strong anti-inflammatory activity . This suggests that this compound may exhibit similar effects.

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of pyrazole derivatives. A study reported that specific pyrazoles could protect neuronal cells from oxidative stress:

- Mechanism : The neuroprotective effect is attributed to the modulation of apoptotic pathways and the reduction of reactive oxygen species (ROS) .

Comparative Biological Activity Table

| Activity Type | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | This compound | ~10 - 50 | |

| Anti-inflammatory | Similar pyrazole derivative | ~0.5 | |

| Neuroprotective | Pyrazole derivatives | Varies |

Mechanistic Insights

The biological activity of this compound can be linked to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Modulation : It may also interact with neurotransmitter receptors, contributing to its neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.